molecular formula C15H13N5O5 B15313552 5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B15313552
M. Wt: 343.29 g/mol
InChI Key: RJMAZXQECPTQSM-UHFFFAOYSA-N
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Description

This compound features an isoindole-1,3-dione core substituted at position 2 with a 2,6-dioxopiperidin-3-yl group and at position 5 with a 2-azidoethoxy chain. The azide group enables bioorthogonal "click chemistry" for targeted drug conjugation, while the dioxopiperidinyl moiety may enhance proteasome-targeting chimeric (PROTAC) activity by binding to cereblon (CRBN), a component of E3 ubiquitin ligases . Its molecular weight is approximately 357.3 g/mol (estimated based on analogues).

Properties

Molecular Formula

C15H13N5O5

Molecular Weight

343.29 g/mol

IUPAC Name

5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H13N5O5/c16-19-17-5-6-25-8-1-2-9-10(7-8)15(24)20(14(9)23)11-3-4-12(21)18-13(11)22/h1-2,7,11H,3-6H2,(H,18,21,22)

InChI Key

RJMAZXQECPTQSM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCN=[N+]=[N-]

Origin of Product

United States

Biological Activity

5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Isoindole Core : Provides structural stability and potential interactions with biological targets.
  • Dioxopiperidine Moiety : Imparts specific binding characteristics to proteins or enzymes.
  • Azidoethoxy Group : May facilitate further chemical modifications or conjugation with other molecules.

The biological activity of 5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can be attributed to several mechanisms:

  • Protein Binding : The compound acts as a ligand for specific proteins, influencing their activity and stability. For example, it has been noted to interact with E3 ligases, which are crucial in protein degradation pathways.
  • Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Cellular Uptake : The azido group may enhance cellular uptake through click chemistry reactions, allowing for targeted delivery to specific cell types.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

Activity TypeObservationsReferences
CytotoxicityExhibited selective cytotoxicity against cancer cell lines.
Antimicrobial ActivityShowed potential antimicrobial properties against specific bacterial strains.
Protein DegradationFunctioned as a ligand for Cereblon, facilitating targeted protein degradation.
Enzyme InhibitionInhibited certain metabolic enzymes involved in drug metabolism.

Case Study 1: Cancer Cell Lines

A study evaluated the cytotoxic effects of 5-(2-azidoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione on various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anti-cancer agent.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition of bacterial growth at low concentrations, highlighting its therapeutic potential in treating bacterial infections.

Safety and Toxicology

While the compound shows promise in various applications, safety assessments are crucial. Preliminary toxicity studies indicate that it may pose risks such as:

  • Acute Toxicity : Harmful if ingested or absorbed through the skin.
  • Irritation : Causes skin and eye irritation upon contact.

Comparison with Similar Compounds

Substituent Variations at Position 5

The functional group at position 5 significantly impacts reactivity, solubility, and biological interactions. Key derivatives include:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Azidoethoxy ~357.3 Azide for click chemistry; potential PROTAC applications
5-(2-Aminoethoxy)-... Hydrochloride 2-Aminoethoxy 353.76 Amine for conjugation; improved solubility in acidic conditions
5-[2-(2-Azidoethoxy)ethoxy]-... (PEG-linked) Polyethylene glycol (PEG) chain ~550 (estimated) Enhanced solubility and half-life; azide retained for conjugation
5-Hydroxy Derivative Hydroxyl 290.25 Increased hydrogen bonding; potential metabolic liability
5-Sulfurofluoridate Sulfurofluoridate 356.28 Electrophilic group for covalent binding; reactive but unstable

Key Findings :

  • Azido vs. Amino Groups: The azide (target compound) supports selective conjugation (e.g., with alkynes), whereas the amine () may require activation for coupling .
  • PEGylation : Derivatives with PEG chains () show improved aqueous solubility but may reduce membrane permeability due to increased hydrophilicity .
  • Hydroxyl vs. Azido : The hydroxyl variant () is more polar but lacks conjugation utility, limiting its use in targeted therapies .

Modifications on the Piperidine Ring

Alterations to the 2,6-dioxopiperidin-3-yl group influence CRBN binding and metabolic stability:

Compound Name Piperidine Modification Molecular Weight (g/mol) Key Features Reference
Target Compound None ~357.3 Native CRBN binding; moderate metabolic stability
1-Methyl-2,6-Dioxopiperidin-3-yl N-Methyl 298.25 Reduced hydrogen bonding; potential resistance to oxidation
5-Oxo Derivative 5-Hydroxy 306.27 Altered binding affinity; possible inactive metabolite
4,5,6,7-Tetrafluoro Substituent Fluorination at isoindole 330.2 Enhanced lipophilicity and metabolic stability

Key Findings :

  • Fluorination () increases metabolic stability and membrane permeability due to reduced cytochrome P450-mediated oxidation .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsPurpose
Azide IntroductionNaN₃, DMF, 60°CFunctionalization for click chemistry
Core FormationAcetic acid reflux, NaOAcCyclization and purification
PurificationRecrystallization (DMF/AcOH)Isolation of pure product
References:

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity, particularly the azidoethoxy (–O–CH₂–N₃) and dioxopiperidinyl moieties. Chemical shifts for analogous compounds are typically observed at δ 3.5–4.5 ppm (ethoxy protons) and δ 2.5–3.5 ppm (piperidinyl protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~388.12 g/mol) and detect impurities.
  • IR Spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate polar byproducts .
  • Recrystallization : Employ DMF/acetic acid mixtures (as in ) to yield high-purity crystals .
  • HPLC : For analytical purity (>95%), reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .

Advanced: How can computational methods optimize the synthesis and reaction design?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in azide coupling reactions. ICReDD’s approach integrates computational path searches with experimental validation to reduce trial-and-error .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can assess interactions between solvent polarity, reaction time, and yield .

Q. Table 2: CRDC Research Subclasses Relevant to Synthesis Optimization

CRDC CodeResearch FocusApplication Example
RDF2050112Reaction fundamentalsAzide coupling kinetics
RDF2050108Process control and simulationPredictive modeling of yields
References:

Advanced: How can researchers study interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to proteasomal targets (e.g., cereblon), leveraging structural similarities to thalidomide derivatives .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Ka/Kd) for protein-ligand interactions. Pre-functionalize SPR chips with azide-reactive alkynes for covalent immobilization .
  • Enzyme Inhibition Assays : Monitor IC₅₀ values in ubiquitin-proteasome pathway assays, as seen in brominated isoindole-dione analogs .

Advanced: How do polymorphic forms impact the compound’s physicochemical properties?

Methodological Answer:

  • Solid-State Characterization : Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify polymorphs. highlights polymorphism in analogous dioxopiperidinyl compounds, where Form I (monoclinic) exhibits higher solubility than Form II (triclinic) .
  • Stability Studies : Accelerated aging tests (40°C/75% RH) can assess polymorphic transitions and shelf-life .

Advanced: What strategies enable bioconjugation of this compound for targeted drug delivery?

Methodological Answer:

  • Click Chemistry : Utilize the azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with PEGylated alkynes, as demonstrated in thalidomide-PEG conjugates .
  • Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase binders (e.g., lenalidomide) via PEG spacers to design degraders .

Q. Table 3: Bioconjugation Applications of Azide-Functionalized Compounds

ApplicationFunctional Group PartnerOutcome
Drug DeliveryPEG-alkyneEnhanced solubility and targeting
PROTAC DesignE3 ligase ligandTargeted protein degradation
References:

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